molecular formula C21H22BrNO2 B4081221 3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

Cat. No.: B4081221
M. Wt: 400.3 g/mol
InChI Key: VODLVJGUGNGADJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one is a complex organic compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro[3.5]nonane core with substituents including a bromophenyl and a methoxyphenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spiro[3.5]nonane core, followed by the introduction of the bromophenyl and methoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets within cells. The bromophenyl and methoxyphenyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, such as those involved in cell proliferation or microbial growth. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one can be compared with other spiro compounds, such as:

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO2/c1-25-18-11-9-17(10-12-18)23-19(15-5-7-16(22)8-6-15)21(20(23)24)13-3-2-4-14-21/h5-12,19H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODLVJGUGNGADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C3(C2=O)CCCCC3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 2
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 3
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 4
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one
Reactant of Route 6
3-(4-bromophenyl)-2-(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one

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